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molecular formula C11H9NO4 B3054763 5-(4-Methoxyphenyl)isoxazole-4-carboxylic acid CAS No. 618383-50-9

5-(4-Methoxyphenyl)isoxazole-4-carboxylic acid

Cat. No. B3054763
M. Wt: 219.19 g/mol
InChI Key: HPEZVZPKULUSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07666888B2

Procedure details

The title compound was prepared from 5-(4-methoxyphenyl)isoxazole-4-carboxylic acid (11.0 mg, 0.050 mmol) and pyrrolidine (4.3 mg, 0.060 mmol) as described in synthetic method A and thereafter purified, first by preparative HPLC method A and then by method B, to give a solid (15.1 mg). MS (pos) m/z 273.2 (M+H).
Quantity
11 mg
Type
reactant
Reaction Step One
Quantity
4.3 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[O:13][N:12]=[CH:11][C:10]=2[C:14]([OH:16])=O)=[CH:5][CH:4]=1.[NH:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[O:13][N:12]=[CH:11][C:10]=2[C:14]([N:17]2[CH2:21][CH2:20][CH2:19][CH2:18]2)=[O:16])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
11 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=C(C=NO1)C(=O)O
Name
Quantity
4.3 mg
Type
reactant
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified, first by preparative HPLC method A

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=C(C=NO1)C(=O)N1CCCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 15.1 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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